Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate (CAS: 886360-88-9) is a piperidine derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.28 g/mol . The compound features a piperidine ring substituted at the 1-position with a 2-methyl-1-oxopropan-2-yl group (a ketone-bearing branched alkyl chain) and at the 4-position with an ethyl ester moiety. It is utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of complex organic molecules .
Properties
IUPAC Name |
ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-4-16-11(15)10-5-7-13(8-6-10)12(2,3)9-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBDXMMSHFKMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195335 | |
| Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-88-9 | |
| Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate can involve various methodologies. One common approach is the reaction of 1,1-dimethyl-2-oxoethyl chloride with ethyl 4-piperidinecarboxylate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is used extensively in proteomics research It serves as a building block for the synthesis of more complex molecules that can be used to study protein interactions and functions
Mechanism of Action
The mechanism of action for Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate with analogous piperidine-4-carboxylate derivatives, focusing on structural variations, molecular properties, and applications.
Key Insights:
In contrast, the target compound’s ketone group may participate in condensation or reduction reactions but is less reactive toward nucleophiles. Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 1838-39-7) contains a second ester group, making it prone to hydrolysis under acidic or basic conditions compared to the target compound’s ketone .
Solubility and Steric Effects :
- The benzo[d][1,3]dioxin-substituted derivative () exhibits reduced aqueous solubility due to its aromatic bulk, whereas the target compound’s branched alkyl ketone balances lipophilicity and steric accessibility .
- Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (CAS 939900-20-6) is more hydrophilic, favoring applications requiring water solubility .
Biological Activity
Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- CAS Number : 886360-88-9
- Structural Formula :
The biological activity of this compound is primarily mediated through its interaction with various molecular targets in biological systems. The compound's ester group can undergo hydrolysis, releasing the active piperidine derivative, which may interact with enzymes or receptors involved in critical biochemical pathways. However, specific molecular targets and pathways remain to be fully elucidated, necessitating further research .
Pharmacological Evaluations
Research indicates that this compound exhibits a range of biological activities, including:
Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activities through various assays. The findings suggested that modifications to the piperidine structure could enhance its pharmacological properties:
| Modification | Biological Activity |
|---|---|
| Hydrolysis | Increased antimicrobial activity |
| Substitution with alkyl groups | Enhanced cytotoxicity |
Comparative Analysis with Related Compounds
A comparative analysis with related compounds highlights the unique biological profile of this compound:
Future Directions
Further studies are required to explore the full spectrum of biological activities associated with this compound. Research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : To identify specific molecular targets and elucidate pathways involved in its biological effects.
- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
